molecular formula C9H12O2S B8281866 2-(3-methylthiophen-2-yl)ethyl acetate

2-(3-methylthiophen-2-yl)ethyl acetate

Cat. No.: B8281866
M. Wt: 184.26 g/mol
InChI Key: UFYYKLMLKQWLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylthiophen-2-yl)ethyl acetate is an organic compound that belongs to the class of esters. It is derived from acetic acid and 2-(3-methyl-thiophen-2-yl)-ethanol. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester typically involves the esterification of acetic acid with 2-(3-methyl-thiophen-2-yl)-ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylthiophen-2-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-(3-methyl-thiophen-2-yl)-ethanol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(3-methylthiophen-2-yl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester depends on its specific application. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene: A simpler thiophene derivative without the ester group.

    2-Acetyl-3-methylthiophene: Contains an acetyl group instead of an ester group.

    Amino-thiophen-2-yl-acetic acid: Contains an amino group and an acetic acid moiety.

Uniqueness

2-(3-methylthiophen-2-yl)ethyl acetate is unique due to the presence of both an ester group and a thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)ethyl acetate

InChI

InChI=1S/C9H12O2S/c1-7-4-6-12-9(7)3-5-11-8(2)10/h4,6H,3,5H2,1-2H3

InChI Key

UFYYKLMLKQWLIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCOC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-3-methylthiophene (35.4 g, 200 mmol, ALFA) in diethyl ether (200 mL) was added drop wise to Mg turnings (5.35 g, 220 mmol) over ˜30 min at such a rate as to maintain gentle reflux (at the beginning the reaction was initiated with 2 drops of Br2). After refluxing for 1 h, 2.0M ethylene oxide in THF (150 mL, 300 mmol) was added drop wise at 0° C. over 1 h and stirring was continued at rt for 20 h. After cooling to 0° C. acetyl chloride (22.8 mL, 320 mmol) was added drop wise at 0° C. over 15 min an the suspension was stirred at rt for 18 h. The reaction mixture was diluted with diethyl ether (200 mL) and washed with 1M HCl (200 mL) and 10% brine (200 mL). The aqueous layers were extracted with diethyl ether (100 mL) and the combined organic layers were dried (Na2SO4) and evaporated affording 49 g brownish oil which was purified by distillation affording 32.8 g (89.0%, GC 96.4%) colorless oil, bp ˜120° C./10 mbar.
Quantity
35.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
22.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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